molecular formula C16H26ClNO B1397494 4-[2-(2-Propylphenoxy)ethyl]piperidine hydrochloride CAS No. 1219949-30-0

4-[2-(2-Propylphenoxy)ethyl]piperidine hydrochloride

Cat. No. B1397494
CAS RN: 1219949-30-0
M. Wt: 283.83 g/mol
InChI Key: ZYTSDXXVGJIOMK-UHFFFAOYSA-N
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Description

4-[2-(2-Propylphenoxy)ethyl]piperidine hydrochloride is a chemical compound used in diverse scientific research. It has the CAS Number 1219949-30-0 .


Molecular Structure Analysis

The molecular formula of this compound is C16H26ClNO . The exact structure is not provided in the search results.

Scientific Research Applications

Synthesis and Characterization

  • Synthesis of Schiff and Mannich Bases : Isatin derivatives were synthesized with 4-amino-4,5-dihydro-1H-1,2,4-triazole-5-ones, where piperidine was used as a reactant. These compounds have been characterized using IR, NMR, and elemental analysis (Bekircan & Bektaş, 2008).

  • Synthesis of (2Z)-4,6-Diphenyl-N-((2-(Piperidin-1-yl)Ethyl]-2H-1,3-Thiazin-2-Imino Hydrochloride : This compound was synthesized and characterized for antimicrobial activities. It showed moderate activities against various bacteria and fungi (Ovonramwen, Owolabi, & Oviawe, 2019).

  • Synthesis of Piperidine Derivatives : Piperidine-4-carboxylic acid and ethyl carbonochloridate were used to prepare specific piperidine derivatives, demonstrating the versatility of piperidine in synthetic chemistry (Zheng Rui, 2010).

  • Molecular Structure Analysis : The crystal and molecular structure of 4-piperidinecarboxylic acid hydrochloride was characterized, highlighting the structural properties of piperidine derivatives (Szafran, Komasa, & Bartoszak-Adamska, 2007).

Biological Activities

  • Synthesis of 2,6-Diaryl-3-Methyl-4-Piperidone Derivatives : These derivatives were synthesized and screened for various biological activities, demonstrating the potential medicinal applications of piperidine derivatives (Rameshkumar et al., 2003).

  • Synthesis of Antimicrobial Agents : Specific piperidine analogs were synthesized and screened for antimicrobial activities, showcasing the application of piperidine in developing new antimicrobial agents (Attia et al., 2013).

  • Synthesis of Anticancer Agents : Piperidine-4-carboxylic acid ethyl ester-appended 1,3,4-oxadiazole hybrids were synthesized and evaluated as anticancer agents, illustrating the potential role of piperidine derivatives in cancer treatment (Rehman et al., 2018).

  • Neurological Disorder Treatment Potential : A series of piperidine derivatives were developed and showed varying degrees of affinity for dopamine, serotonin, and norepinephrine transporters, indicating their potential for treating neurological disorders (Kharkar et al., 2009).

properties

IUPAC Name

4-[2-(2-propylphenoxy)ethyl]piperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25NO.ClH/c1-2-5-15-6-3-4-7-16(15)18-13-10-14-8-11-17-12-9-14;/h3-4,6-7,14,17H,2,5,8-13H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYTSDXXVGJIOMK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC=CC=C1OCCC2CCNCC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H26ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.83 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1219949-30-0
Record name Piperidine, 4-[2-(2-propylphenoxy)ethyl]-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1219949-30-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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